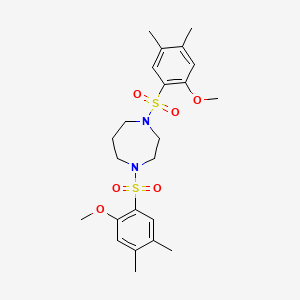

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane

Description

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane is a diazepane derivative functionalized with two 2-methoxy-4,5-dimethylbenzenesulfonyl groups at the 1- and 4-positions. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active diazepane derivatives, such as Cannabinoid receptor 2 (CB2) agonists .

Propriétés

IUPAC Name |

1,4-bis[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6S2/c1-16-12-20(30-5)22(14-18(16)3)32(26,27)24-8-7-9-25(11-10-24)33(28,29)23-15-19(4)17(2)13-21(23)31-6/h12-15H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRVUEMUIKQREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted diazepane derivatives.

Applications De Recherche Scientifique

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Modifications

a) 1,4-Ditosyl-1,4-diazepane

- Structure : Features two para-toluenesulfonyl (tosyl) groups instead of methoxy/dimethyl-substituted benzenesulfonyl groups.

- Key Differences: The absence of methoxy and dimethyl substituents reduces steric hindrance and electronic effects.

b) BH50524 (1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane)

- Structure : Contains 5-ethyl-2-methoxyphenyl sulfonyl groups.

- The methoxy group at the 2-position is retained, preserving hydrogen-bonding capacity .

c) BH50525 (1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane)

- Structure : Substituted with 3-tert-butyl-4-methoxybenzenesulfonyl groups.

- Key Differences : The tert-butyl group introduces significant steric bulk, which may hinder binding to compact active sites. The 4-methoxy group (vs. 2-methoxy in the target compound) alters electronic distribution and hydrogen-bonding patterns .

d) 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane

- Structure : Features a benzodioxine sulfonyl group.

Functional Analogues with Pharmacological Relevance

a) CB2 Agonist Diazepanes

- Example : Compounds from with unsubstituted or minimally substituted sulfonyl groups.

- Key Differences: The target compound’s methoxy and dimethyl groups may improve selectivity for CB2 over CB1 receptors by optimizing steric and electronic complementarity. However, increased lipophilicity from methyl groups could reduce metabolic stability, a known issue for this class .

b) Iron(III) Complexes of Diazepane Ligands

- Example : 1,4-Bis(2-hydroxy-4-methylbenzyl)-1,4-diazepane ().

- Key Differences: Hydroxybenzyl groups enable metal coordination, whereas the sulfonyl groups in the target compound are non-coordinating. This makes the target compound unsuitable for catalytic or metalloenzyme mimicry but more stable in biological environments .

b) Physicochemical Data

| Property | Target Compound | 1,4-Ditosyldiazepane | BH50524 |

|---|---|---|---|

| Molecular Weight | ~632 g/mol* | 468.56 g/mol | 496.64 g/mol |

| LogP (Predicted) | ~3.5 | ~2.8 | ~4.0 |

| Solubility | Low in water | Moderate in DMSO | Low in water |

| Metabolic Stability | Moderate | High | Low (due to ethyl group) |

*Calculated based on similar compounds in .

Activité Biologique

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane (CAS Number: 1219589-78-2) is a synthetic compound characterized by its unique molecular structure, which includes two methoxy groups and two dimethylbenzenesulfonyl groups attached to a diazepane ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C23H32N2O6S2

- Molecular Weight : 496.6 g/mol

- Structure : The compound features a diazepane core with sulfonyl and methoxy substituents that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that this compound can affect cellular pathways involved in proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. This activity is likely due to the presence of the sulfonyl groups which enhance its interaction with microbial cell membranes.

Anticancer Activity

Research indicates that the compound may possess anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound can inhibit cell growth and induce apoptosis.

- Mechanistic Insights : The mechanism involves the modulation of signaling pathways associated with cancer cell survival and proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Studies

- Antimicrobial Study : A study conducted on various strains of bacteria revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound in antibiotic development.

- Cancer Cell Line Analysis : In a series of experiments involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.